JB170

Targeted Protein Degradation PROTAC Aurora-A

JB170 is the first-in-class PROTAC degrader of Aurora-A kinase (DC50=28 nM), uniquely enabling investigation of non-catalytic scaffolding functions (e.g., N-Myc stabilization) that conventional inhibitors (alisertib, MK-5108) cannot address. Unlike alternative degraders (CCT400028), JB170 offers a validated S-phase arrest phenotype in MV4-11 cells and established proteomics reference data (PXD019585). Essential for dissecting catalytic vs. scaffolding roles of Aurora-A in oncology research. Order high-purity JB170 to benchmark novel degraders or validate Aurora-A/N-Myc axis in neuroblastoma models.

Molecular Formula C48H44ClFN8O11
Molecular Weight 963.4 g/mol
Cat. No. B8201647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB170
Molecular FormulaC48H44ClFN8O11
Molecular Weight963.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62)
InChIKeyGYKNPXCQINZRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB170: The First Highly Selective PROTAC Degrader of Aurora-A Kinase for Cancer Research


JB170 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade Aurora-A kinase [1]. It is a bifunctional molecule that links the Aurora-A inhibitor alisertib to the cereblon E3 ligase ligand thalidomide via a polyethylene glycol (PEG) linker . This compound enables the ubiquitination and subsequent proteasomal degradation of Aurora-A, effectively depleting the protein rather than merely inhibiting its catalytic activity .

Why JB170 Cannot Be Replaced by Aurora-A Inhibitors or Other PROTACs Without Quantitative Loss of Function


Substituting JB170 with a generic Aurora-A inhibitor (e.g., alisertib, MK-5108) or an alternative PROTAC (e.g., CCT400028, MK-5108-based degraders) fundamentally alters the experimental outcome. Inhibitors block only the catalytic kinase activity, leaving the oncogenic scaffolding functions of Aurora-A (e.g., N-Myc stabilization) intact [1]. Conversely, alternative PROTACs exhibit distinct degradation kinetics, divergent selectivity profiles, and varying susceptibility to the "hook effect," which directly impacts the maximal achievable protein depletion and the effective concentration window [2]. The quantitative evidence below establishes that JB170's specific degradation parameters and cellular phenotype are unique and not interchangeable with other agents.

Quantitative Evidence Differentiating JB170 from Key Aurora-A Inhibitors and PROTAC Analogs


JB170 Achieves Potent Aurora-A Degradation with a DC50 of 28 nM in MV4-11 Leukemia Cells

JB170 demonstrates potent degradation of Aurora-A in MV4-11 human leukemia cells, achieving a half-maximal degradation concentration (DC50) of 28 nM [1]. This is comparable to the second-generation analog CCT400028, which has a reported DC50 of 29 nM in the same cell line .

Targeted Protein Degradation PROTAC Aurora-A Cancer Biology

JB170 Exhibits 7.3-Fold Binding Selectivity for Aurora-A Over Aurora-B

JB170 preferentially binds Aurora-A (EC50 = 193 nM) over Aurora-B (EC50 = 1.4 µM), a 7.3-fold selectivity window [1]. This contrasts with many small-molecule Aurora kinase inhibitors, which often exhibit poor discrimination between Aurora-A and Aurora-B, leading to dose-limiting toxicities [2]. Notably, the second-generation analog CCT400028 achieves a 28-fold selectivity over Aurora-B [3], indicating a differential selectivity profile that may influence experimental design based on the desired level of off-target sparing.

Kinase Selectivity PROTAC Aurora-A Off-Target Profiling

JB170 Induces S-Phase Arrest Distinct from the Mitotic Arrest Caused by Aurora-A Inhibitors

Treatment of MV4-11 cells with JB170 (0.5 µM for 12 hours) induces a strong S-phase arrest [1]. This is a hallmark of targeting Aurora-A's non-catalytic functions, as catalytic inhibition with alisertib or other kinase inhibitors results in mitotic arrest and polyploidy [2]. This phenotypic divergence is a direct and quantifiable differentiator between degradation and inhibition.

Cell Cycle Analysis Phenotypic Screening Aurora-A Non-Catalytic Function PROTAC

JB170 Selectively Degrades Aurora-A Without Affecting Aurora-B or Other Kinases in Proteomic Profiling

Kinobeads affinity matrix profiling and tandem mass tag (TMT) proteomics in IMR5 neuroblastoma cells treated with JB170 revealed highly specific degradation of Aurora-A, with no significant depletion of Aurora-B or other off-target kinases [1]. This is contrasted with less selective Aurora-A targeting agents, such as "Ligand 2" (a ribociclib derivative), which induced strong off-target degradation of CDKs and Aurora-B [2].

Chemoproteomics Selectivity Profiling PROTAC Aurora-A

JB170 Is Susceptible to Metabolic Degradation of the PEG Linker, Limiting In Vivo Oral Bioavailability

In vivo metabolic studies in mice revealed that JB170 is primarily metabolized within its PEG linker, resulting in poor oral bioavailability [1]. This linker instability prompted the development of second-generation analogs like CCT400028, which replaced the PEG linker with an aliphatic carbon chain to enhance metabolic stability in vitro [2]. Consequently, JB170 is primarily a tool compound for in vitro and ex vivo studies, not for in vivo efficacy experiments.

Drug Metabolism Pharmacokinetics Linker Stability PROTAC

Recommended Experimental Scenarios for JB170 Based on Validated Quantitative Evidence


Investigating Non-Catalytic Functions of Aurora-A in DNA Replication

Use JB170 to induce S-phase arrest and study the scaffolding role of Aurora-A during S-phase. This application leverages the specific phenotypic switch from mitotic arrest (seen with inhibitors) to S-phase arrest (seen with JB170 degradation) as documented in MV4-11 cells [1]. Researchers can compare JB170-treated cells to alisertib-treated cells to dissect catalytic vs. non-catalytic functions.

Benchmarking New Aurora-A PROTAC Candidates in Degradation Potency Assays

Employ JB170 as a reference standard in HiBiT degradation assays or Western blot-based quantification of Aurora-A levels in MV4-11 cells . Its established DC50 of 28 nM provides a validated benchmark for comparing the potency of novel Aurora-A degraders, as demonstrated in the optimization studies leading to CCT400028 [2].

Proteomics-Driven Target Engagement and Selectivity Profiling in Cancer Cell Lines

Utilize JB170 in TMT-based quantitative proteomics experiments to confirm on-target degradation of Aurora-A and assess proteome-wide selectivity in cell lines of interest (e.g., IMR5 neuroblastoma) [3]. The existing proteomics dataset (PXD019585) provides a valuable reference for expected degradation profiles and can be used to validate experimental systems.

In Vitro Studies of N-Myc Stability in MYCN-Amplified Neuroblastoma Models

Apply JB170 to deplete Aurora-A and monitor the subsequent destabilization of N-Myc in MYCN-amplified neuroblastoma cell lines [4]. This application is based on the established link between Aurora-A degradation and N-Myc turnover, making JB170 a key tool for validating this oncogenic axis in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JB170

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.